Desmethylgriseofulvin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

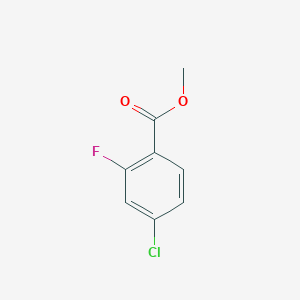

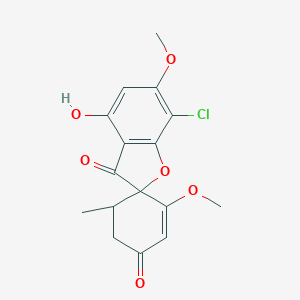

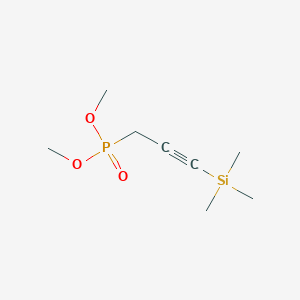

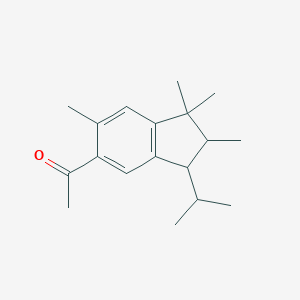

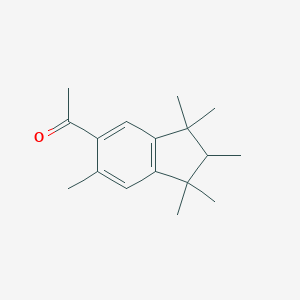

Desmethylgriseofulvin is a derivative of griseofulvin, an antifungal polyketide metabolite produced mainly by ascomycetes. Griseofulvin has been used since 1959 to treat dermatophyte infections. This compound, specifically, is a metabolite formed during the biotransformation of griseofulvin in the liver.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Desmethylgriseofulvin can be synthesized through the demethylation of griseofulvin. This process typically involves the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform .

Industrial Production Methods: Industrial production of this compound involves the fermentation of specific strains of fungi, such as Penicillium griseofulvum, followed by extraction and purification processes. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Desmethylgriseofulvin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert it into more reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed.

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms, and substituted compounds with various functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a precursor for synthesizing other bioactive compounds.

Biology: Studies have shown its potential in disrupting mitosis and cell division, similar to griseofulvin.

Medicine: It has been investigated for its antifungal properties and potential anticancer activities.

Wirkmechanismus

Desmethylgriseofulvin exerts its effects by binding to microtubules, thereby interfering with microtubule function and inhibiting mitosis. This mechanism is similar to that of griseofulvin. It binds to tubulin, altering the dynamics of microtubules and preventing the proper formation of the mitotic spindle, which is essential for cell division . Additionally, it has been shown to interact with cytokeratin intermediate filament proteins, potentially contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Griseofulvin: The parent compound, known for its antifungal properties.

6-Desmethylgriseofulvin: Another metabolite of griseofulvin with similar biological activities.

Brominated Griseofulvin Derivatives: These compounds have been synthesized to enhance antifungal activity.

Uniqueness: Desmethylgriseofulvin is unique due to its specific demethylation, which alters its biological activity compared to griseofulvin.

Eigenschaften

CAS-Nummer |

5128-41-6 |

|---|---|

Molekularformel |

C16H15ClO6 |

Molekulargewicht |

338.74 g/mol |

IUPAC-Name |

(2S,5'R)-7-chloro-4-hydroxy-3',6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione |

InChI |

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(22-3)16(7)15(20)12-9(19)6-10(21-2)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3/t7-,16+/m1/s1 |

InChI-Schlüssel |

KTICLSBYPHKDMM-QZTNRIJFSA-N |

SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3O)OC)Cl)OC |

Isomerische SMILES |

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3O)OC)Cl)OC |

Kanonische SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3O)OC)Cl)OC |

Synonyme |

(1’S,6’R)-7-Chloro-4-hydroxy-2’,6-dimethoxy-6’-methylspiro[benzofuran-2(3H),1’-[2]cyclohexene]-3,4’-dione; (1’S-trans)- 7-Chloro-4-hydroxy-2’,6-dimethoxy-6’-methylspiro_x000B_[benzofuran-2(3H),1’-[2]cyclohexene]-3,4’-dione; 4-Desmethylgriseofulvin; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main metabolic pathways of griseofulvin in humans?

A1: In humans, griseofulvin is primarily metabolized in the liver by microsomal enzymes into its main metabolite, 6-desmethylgriseofulvin. [] This metabolite, along with a small amount of griseofulvin itself, 4-desmethylgriseofulvin, and other minor metabolites, are excreted in the urine. [] Interestingly, 6-desmethylgriseofulvin is found both in its free form and as a glucuronide conjugate in the urine. []

Q2: How does the route of administration affect the absorption of griseofulvin?

A2: Research shows that the formulation of griseofulvin significantly impacts its absorption. A corn oil-in-water emulsion containing micronized griseofulvin led to significantly higher absorption rates compared to aqueous suspensions or commercial tablet formulations. [] This enhanced absorption is likely due to the linoleic and oleic acids present in corn oil, which may inhibit gastrointestinal motility and stimulate gallbladder evacuation, thereby improving drug absorption. []

Q3: What is the mechanism of action of griseofulvin and its derivatives against fungi?

A3: Griseofulvin exerts its antifungal activity by binding to tubulin, a protein crucial for the assembly of the mitotic spindle. [] This interaction disrupts the formation of the mitotic spindle, thereby inhibiting mitosis in susceptible fungi, making griseofulvin a fungistatic agent. []

Q4: Besides its antifungal activity, are there other potential therapeutic applications being explored for griseofulvin?

A4: Yes, research suggests that griseofulvin may have other therapeutic applications beyond its antifungal properties. For instance, studies have shown it can disrupt mitosis and cell division in human cancer cells and hinder the replication of the hepatitis C virus. [] Furthermore, there is evidence suggesting that griseofulvin might enhance ACE2 function, contribute to vascular vasodilation, and improve capillary blood flow. []

Q5: Are there any in vitro models used to study the potential cardioprotective effects of griseofulvin?

A5: Yes, research has explored the cardioprotective potential of griseofulvin using an in vitro model of S. aureus-induced infectious myocarditis. [] This model demonstrated that griseofulvin, alongside other compounds like sajaroketide A and altechromone A, exhibited significant cardioprotective effects. []

Q6: How do the metabolic profiles of griseofulvin compare across different model systems?

A6: Studies comparing the metabolism of radiolabeled griseofulvin in rat liver microsomes, isolated perfused rat livers, and rats with bile duct cannulas show consistent results. [] The primary metabolites identified in all three systems were 4-desmethylgriseofulvin and 6-desmethylgriseofulvin. [] Importantly, the ratio of these two metabolites remained relatively consistent across the different models, suggesting a good correlation between in vitro and in vivo metabolism of griseofulvin. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)